1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile
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Overview
Description
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various applications.
Preparation Methods
One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical conditions . Industrial production methods often employ continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential treatment for parasitic diseases.
Industry: Utilized in the development of new materials with enhanced properties
Mechanism of Action
The mechanism of action of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. The benzimidazole core is known to bind to DNA and disrupt its function, leading to cell death .
Comparison with Similar Compounds
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts enhanced stability and biological activity. Similar compounds include:
- 2-(Trifluoromethyl)-1H-imidazole
- 2-Methyl-4-trifluoromethyl-1H-imidazole
- Benzimidazole derivatives with various substituents These compounds share the benzimidazole core but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C10H6F3N3 |
---|---|
Molecular Weight |
225.17 g/mol |
IUPAC Name |
3-methyl-2-(trifluoromethyl)benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C10H6F3N3/c1-16-8-6(5-14)3-2-4-7(8)15-9(16)10(11,12)13/h2-4H,1H3 |
InChI Key |
CFKUUNQHRFHMMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2N=C1C(F)(F)F)C#N |
Origin of Product |
United States |
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